molecular formula C21H25BrOSi B14397419 Silane, [(5-bromo-3-pentynyl)oxy](1,1-dimethylethyl)diphenyl- CAS No. 88158-71-8

Silane, [(5-bromo-3-pentynyl)oxy](1,1-dimethylethyl)diphenyl-

Cat. No.: B14397419
CAS No.: 88158-71-8
M. Wt: 401.4 g/mol
InChI Key: PKTGOUDLMXDOJW-UHFFFAOYSA-N
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Description

Silane, (5-bromo-3-pentynyl)oxydiphenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group bonded to a (5-bromo-3-pentynyl)oxydiphenyl- moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (5-bromo-3-pentynyl)oxydiphenyl- typically involves the reaction of a silane precursor with a (5-bromo-3-pentynyl)oxydiphenyl- derivative. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Silane, (5-bromo-3-pentynyl)oxydiphenyl-.

Chemical Reactions Analysis

Types of Reactions

Silane, (5-bromo-3-pentynyl)oxydiphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of Silane, (5-bromo-3-pentynyl)oxydiphenyl- depend on the type of reaction. For example, oxidation may yield silanol derivatives, while reduction could produce silane hydrides. Substitution reactions can result in a variety of substituted silane compounds.

Scientific Research Applications

Silane, (5-bromo-3-pentynyl)oxydiphenyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce silane groups into molecules.

    Biology: The compound can be used in the modification of biomolecules for various biological studies.

    Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, (5-bromo-3-pentynyl)oxydiphenyl- involves its interaction with molecular targets through the formation of covalent bonds. The silane group can react with various functional groups, leading to the formation of stable products. The pathways involved in these reactions often include nucleophilic attack and subsequent bond formation.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (5-chloro-3-pentynyl)oxydiphenyl-
  • Silane, (5-iodo-3-pentynyl)oxydiphenyl-
  • Silane, (5-fluoro-3-pentynyl)oxydiphenyl-

Uniqueness

Silane, (5-bromo-3-pentynyl)oxydiphenyl- is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds that may have different halogen atoms, such as chlorine, iodine, or fluorine, leading to variations in their chemical behavior and applications.

Properties

CAS No.

88158-71-8

Molecular Formula

C21H25BrOSi

Molecular Weight

401.4 g/mol

IUPAC Name

5-bromopent-3-ynoxy-tert-butyl-diphenylsilane

InChI

InChI=1S/C21H25BrOSi/c1-21(2,3)24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)23-18-12-6-11-17-22/h4-5,7-10,13-16H,12,17-18H2,1-3H3

InChI Key

PKTGOUDLMXDOJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC#CCBr

Origin of Product

United States

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